1-(Methylsulfonyl)piperidine-2-carbonitrile
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Overview
Description
1-(Methylsulfonyl)piperidine-2-carbonitrile is an organic compound with the molecular formula C7H12N2O2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group (-CN) and a methylsulfonyl group (-SO2CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a cyanating agent like sodium cyanide to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Amides, other substituted derivatives.
Scientific Research Applications
1-(Methylsulfonyl)piperidine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(Methylsulfonyl)piperidine: Lacks the nitrile group, making it less versatile in certain reactions.
2-(Methylsulfonyl)piperidine-3-carbonitrile: Contains an additional carbon in the piperidine ring, altering its chemical properties.
1-(Ethylsulfonyl)piperidine-2-carbonitrile: Has an ethylsulfonyl group instead of a methylsulfonyl group, affecting its reactivity.
Uniqueness: Its structure allows for diverse chemical transformations and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H12N2O2S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1-methylsulfonylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3 |
InChI Key |
WRCJWQRSWFXPMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C#N |
Origin of Product |
United States |
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